Lithium;2-(1,3,4-thiadiazol-2-yl)acetate
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Overview
Description
Lithium;2-(1,3,4-thiadiazol-2-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Mode of Action
Compounds containing the 1,3,4-thiadiazol-2-yl moiety are known to exhibit a wide range of biological activities . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can interact with various biochemical pathways due to their broad spectrum of pharmacological activities
Result of Action
Compounds with a 1,3,4-thiadiazol-2-yl moiety are known to exhibit a wide range of biological activities, suggesting that at18984 may have multiple effects at the cellular and molecular levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of AT18984 are largely unexplored. Compounds containing the 1,3,4-thiadiazol-2-yl group have been shown to interact with various enzymes and proteins . For instance, 1,3,4-thiadiazole derivatives have been found to inhibit the enzyme glutaminase 1 (GLS1), which plays a significant role in glutaminolysis
Cellular Effects
1,3,4-thiadiazole derivatives have been shown to have cytotoxic properties, inhibiting the growth of various cancer cell lines . It’s possible that AT18984 could have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of similar 1,3,4-thiadiazole derivatives have been studied . These studies could provide a basis for understanding the temporal effects of AT18984.
Dosage Effects in Animal Models
The effects of AT18984 at different dosages in animal models have not been reported. Studies on similar 1,3,4-thiadiazole derivatives could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1,3,4-thiadiazole derivatives have been shown to play a role in glutamine metabolism, suggesting that AT18984 could interact with enzymes or cofactors involved in similar metabolic pathways .
Transport and Distribution
The liposolubility of 1,3,4-thiadiazole derivatives suggests that they can cross cellular membranes and interact with biological targets with distinct affinities .
Subcellular Localization
The ability of 1,3,4-thiadiazole derivatives to cross cellular membranes suggests that they could be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-(1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of 1,3,4-thiadiazole derivatives with lithium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
Lithium;2-(1,3,4-thiadiazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole ring without additional functional groups.
1,2,4-Thiadiazole: Another isomer of thiadiazole with different positioning of nitrogen atoms.
5-Methyl-1,3,4-thiadiazole-2-amine: A derivative with a methyl group and amine functionality.
Uniqueness
Lithium;2-(1,3,4-thiadiazol-2-yl)acetate is unique due to the presence of the lithium ion, which can enhance its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
lithium;2-(1,3,4-thiadiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.Li/c7-4(8)1-3-6-5-2-9-3;/h2H,1H2,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJNBKHCERKKBB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NN=C(S1)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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